

In-Depth Technical Guide: Mechanism of Action of BNT113

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Compound of Interest

Compound Name: NT113

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Introduction

BNT113 is an investigational therapeutic cancer vaccine currently in clinical development for the treatment of Human Papillomavirus 16-positive (HPV16+) solid tumors. It is based on BioNTech's FixVac (Fixed Vaccine) platform, which utilizes a fixed combination of mRNA-encoded, non-mutated tumor-associated antigens specific to a particular cancer type. **BNT113** is designed to elicit a potent and targeted immune response against cancer cells expressing the HPV16 oncoproteins E6 and E7, which are the causative agents in a significant proportion of head and neck, cervical, and anogenital cancers. This document provides a detailed overview of the mechanism of action of **BNT113**, supported by available clinical data and experimental methodologies.

Core Mechanism of Action

BNT113 is a lipoplex-formulated uridine mRNA (uRNA) immunotherapy that encodes the viral oncoproteins E6 and E7 of HPV16.[1][2] The optimized uRNA is designed to have an increased immunostimulatory effect to enhance vaccine efficacy.[3] The core mechanism can be dissected into several key stages, from administration to the induction of a targeted anti-tumor immune response.

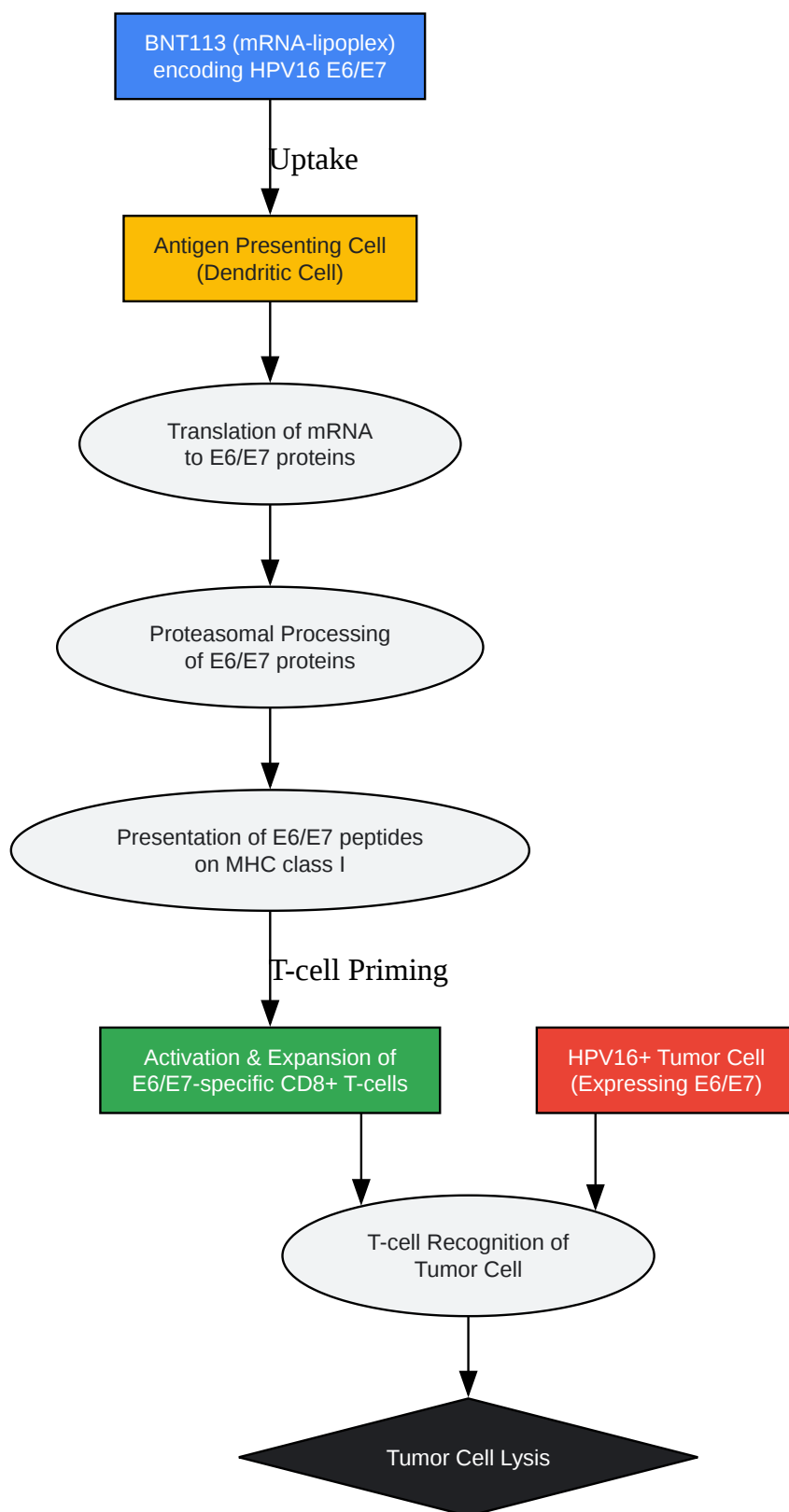
- **Delivery and Cellular Uptake:** **BNT113** is administered intravenously. The mRNA is encapsulated within a proprietary RNA-lipoplex delivery formulation.[4] This lipid-based

nanoparticle system is designed to protect the mRNA from degradation in the bloodstream, enhance its stability, and specifically target antigen-presenting cells (APCs), particularly dendritic cells (DCs).^{[4][5]}

- **Antigen Expression and Presentation:** Following uptake by DCs, the lipoplex releases the **BNT113** mRNA into the cytoplasm. The host cell's translational machinery then synthesizes the HPV16 E6 and E7 oncoproteins. These foreign proteins are processed by the proteasome into smaller peptides. The resulting peptides are loaded onto Major Histocompatibility Complex (MHC) class I molecules and presented on the surface of the dendritic cells.
- **Immune Activation and T-Cell Response:** The presentation of E6/E7 peptides by DCs in lymphoid organs activates the immune system. This leads to the induction and strong expansion of antigen-specific CD4+ and CD8+ T-cells that can recognize and target cancer cells expressing the HPV16 E6 and E7 oncoproteins.^[4] The vaccine aims to trigger a potent, precise, and durable innate and adaptive immune response against the cancer cells.^{[4][5]}

Signaling Pathway and Cellular Cascade

The immunological cascade initiated by **BNT113** is a multi-step process designed to overcome immune tolerance to the tumor and generate a robust cell-mediated anti-cancer effect.



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Caption: **BNT113** mechanism of action from APC uptake to tumor cell lysis.

Clinical and Immunogenicity Data

BNT113 has been evaluated in two key clinical trials: the investigator-initiated Phase 1/2 HARE-40 trial (NCT03418480) and the Phase 2 AHEAD-MERIT trial (NCT04534205).[\[1\]](#)[\[6\]](#) Data from these trials, presented at the European Society for Medical Oncology (ESMO) Congress in 2024, have demonstrated the immunogenicity and a manageable safety profile of **BNT113**, both as a monotherapy and in combination with a PD-1 inhibitor.[\[1\]](#)[\[2\]](#)[\[7\]](#)

HARE-40 Trial (Monotherapy)

The HARE-40 trial was a Phase 1/2 dose-escalation study evaluating **BNT113** as a monotherapy in patients with HPV16+ cancers.[\[8\]](#)[\[9\]](#)

Parameter	Arm 1B (Advanced Cancers)	Reference
Number of Patients with Post-Treatment Scans	7	[10]
Disease Control	5 of 7 patients (71%)	[10]
Immune Response	Observed in the majority of patients	[10]

AHEAD-MERIT Trial (Combination Therapy)

The AHEAD-MERIT trial is a Phase 2 study evaluating **BNT113** in combination with the PD-1 inhibitor pembrolizumab as a first-line treatment for unresectable recurrent or metastatic HPV16+, PD-L1+ head and neck squamous cell carcinoma (HNSCC).[\[6\]](#)

Parameter	Safety Run-in Cohort	Reference
Treatment	BNT113 + Pembrolizumab	
Tolerability	Well tolerated	
Adverse Events	Mostly Grade 1-2	
Immunogenicity (Biomarker Cohort, n=3)	Induced de novo T-cell responses against HPV16 E6 and E7 antigens	

Experimental Protocols

The assessment of the immunogenicity of **BNT113** relies on specialized immunological assays to detect and quantify the antigen-specific T-cell response. While specific, detailed protocols from the HARE-40 and AHEAD-MERIT trials are not publicly available, the following represents standard methodologies for these types of analyses.

Detection of HPV16-Specific T-Cells by IFN- γ ELISpot Assay

The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.

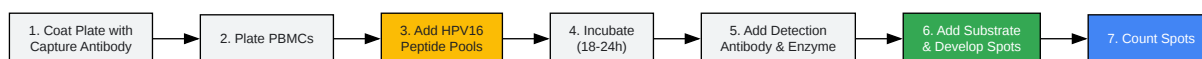
Objective: To determine the number of peripheral blood mononuclear cells (PBMCs) that secrete Interferon-gamma (IFN- γ) in response to stimulation with HPV16 E6/E7 peptide pools.

Methodology:

- **Plate Coating:** 96-well PVDF membrane plates are coated with a capture antibody specific for human IFN- γ and incubated overnight at 4°C.
- **Cell Plating:** Cryopreserved PBMCs are thawed, counted, and their viability is assessed. A defined number of cells (e.g., 2.5×10^5 cells/well) are plated.
- **Antigen Stimulation:** Cells are stimulated with pools of overlapping peptides spanning the HPV16 E6 and E7 proteins. A negative control (no peptide) and a positive control

(phytohemagglutinin) are included.

- Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection: After incubation, cells are washed away, and a biotinylated detection antibody for IFN- γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
- Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate at the site of cytokine secretion, forming a "spot".
- Analysis: The plates are dried, and the spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming units (SFU) per million PBMCs.



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Caption: Workflow for the IFN- γ ELISpot assay.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

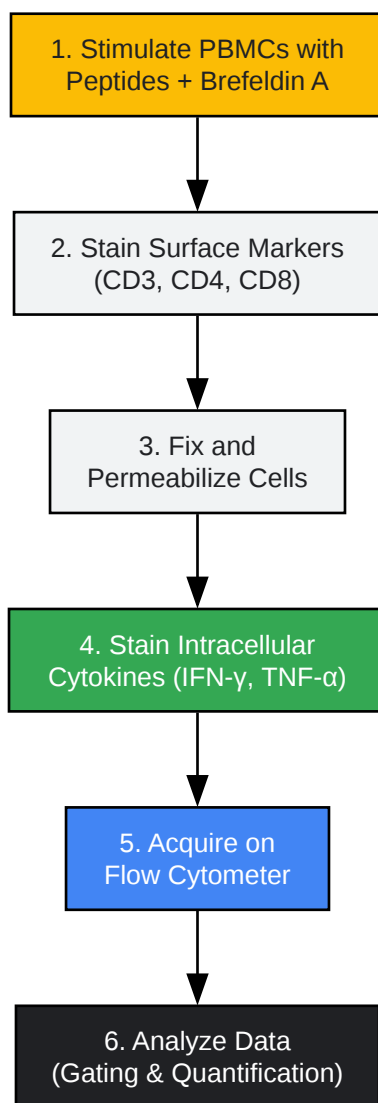
ICS is a powerful technique to identify cytokine-producing cells and characterize their phenotype simultaneously.

Objective: To detect the production of cytokines (e.g., IFN- γ , TNF- α , IL-2) by CD4⁺ and CD8⁺ T-cells in response to HPV16 E6/E7 peptide stimulation.

Methodology:

- Cell Stimulation: PBMCs are stimulated with HPV16 E6/E7 peptide pools for several hours (typically 6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A). This inhibitor causes cytokines to accumulate within the cell.

- **Surface Staining:** Cells are washed and stained with fluorescently-labeled antibodies against surface markers such as CD3, CD4, and CD8 to identify T-cell populations. A viability dye is also included to exclude dead cells from the analysis.
- **Fixation and Permeabilization:** Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cell.[\[10\]](#)
- **Intracellular Staining:** Cells are incubated with fluorescently-labeled antibodies specific for the cytokines of interest (e.g., anti-IFN- γ , anti-TNF- α).[\[7\]](#)
- **Data Acquisition:** The stained cells are analyzed on a multi-parameter flow cytometer.
- **Data Analysis:** The data is analyzed using specialized software to gate on specific cell populations (e.g., Live -> CD3+ -> CD8+) and quantify the percentage of cells expressing the cytokine(s) of interest in the stimulated versus unstimulated samples.



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Caption: Workflow for intracellular cytokine staining by flow cytometry.

Conclusion

BNT113 employs a targeted mRNA-based approach to stimulate the patient's immune system against HPV16-driven cancers. By delivering mRNA encoding the viral oncoproteins E6 and E7 in a specialized lipoplex formulation, **BNT113** effectively induces the host's cellular machinery to produce these antigens, leading to the activation and expansion of tumor-specific T-cells. Preliminary clinical data confirm that **BNT113** is immunogenic and has a manageable safety profile, supporting its further development as a novel cancer immunotherapy. The mechanism

of action leverages the specificity and potency of the cellular immune system to recognize and eliminate malignant cells.

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